(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl
Description
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride is a non-proteinogenic aromatic amino acid derivative. The compound, also known as L-m-tyrosine hydrochloride, has the molecular formula C₉H₁₁NO₃·HCl and a molecular weight of 217.65 g/mol (free base: 181.19 g/mol) . Its structure features an (S)-configured α-amino acid backbone with a meta-hydroxyphenyl substituent (Figure 1). Key physicochemical properties include a melting point of 260–270°C, density of 1.333 g/cm³, and solubility in polar solvents due to its ionic hydrochloride form .
The compound is primarily used as a biochemical reagent in pharmaceutical and enzymatic research. Its hydroxyl group enables participation in hydrogen bonding and redox reactions, making it valuable in studies of amino acid transport, enzyme-substrate interactions, and peptide synthesis .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-2-1-3-7(11)4-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUKJARAXHJOJA-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628415 | |
| Record name | 3-Hydroxy-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195050-48-7 | |
| Record name | 3-Hydroxy-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the use of a chiral starting material, such as (S)-tyrosine, which undergoes a series of chemical transformations to introduce the desired functional groups. The synthetic route typically includes steps such as protection of the amino group, selective hydroxylation of the aromatic ring, and subsequent deprotection and purification steps .
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride, also known as (S)-hMPP, is a chiral amino acid derivative that is structurally related to tyrosine . It has garnered interest in medicinal chemistry, biochemistry, and pharmacology due to its potential biological activities and applications.
Scientific Research Applications
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride is used across various scientific disciplines.
Chemistry
- It serves as a building block for synthesizing complex organic molecules.
- It is employed as a chiral auxiliary in asymmetric synthesis.
Biology
- The compound is studied for its role in metabolic pathways.
- It is investigated for its interactions with enzymes and receptors.
Medicine
- It has potential therapeutic applications.
- It serves as a precursor for synthesizing pharmaceuticals.
- It is used as a probe for studying biological processes.
Industry
- It is used in the production of fine chemicals.
- It is used in the production of agrochemicals.
- It is used in materials science.
Potential Therapeutic Applications
(S)-hMPP's potential therapeutic applications include:
- Pharmaceutical Development As a precursor for synthesizing pharmaceuticals targeting oxidative stress-related diseases.
- Cancer Therapy The anticancer properties suggest it could be developed into a treatment option for specific cancer types.
- Neurodegenerative Disease Management Its neuroprotective effects may offer avenues for treating conditions like Parkinson's disease.
Anticancer and Antioxidant Properties
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant activities . Several compounds have demonstrated the ability to reduce A549 cell viability and suppress A549 cell migration in vitro, while also exhibiting favorable cytotoxicity properties towards noncancerous Vero cells . One promising candidate exhibited potent antioxidant properties in the DPPH radical scavenging assay .
Antimicrobial Activity
The antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant pathogens has been investigated . One compound showed the most potent and broad-spectrum antimicrobial activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including Candida auris .
Synthesis and Chemical Reactions
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylalanine Derivatives
(S)-2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
- Substituent : Chlorine atom (electron-withdrawing) at the meta position.
- Molecular Weight : 236.1 g/mol .
- Key Properties : Enhanced lipophilicity compared to the hydroxyl analog, influencing blood-brain barrier permeability.
- Applications : Research tool in neuropharmacology due to structural similarity to neurotransmitters .
(S)-2-Amino-3-(3-nitrophenyl)propanoic Acid
- Substituent : Nitro group (strong electron-withdrawing) at the meta position.
- Molecular Weight : 210.19 g/mol (free base) .
- Applications : Intermediate in synthesizing nitrophenylalanine-containing peptides for drug discovery .
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid
- Substituent : Catechol (3,4-dihydroxyphenyl) and α-methyl group.
- Molecular Weight: Not explicitly stated; estimated ~225 g/mol (free base).
- Key Properties : Increased hydrophilicity and susceptibility to oxidation.
- Safety : Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) .
Heterocyclic and Modified Backbone Analogs
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic Acid
- Substituent : Indazole ring (aromatic heterocycle).
- Molecular Weight : 205.21 g/mol .
- Applications : Explored in oncology for targeting kinase pathways due to indazole’s affinity for ATP-binding pockets .
β-Methylamino-L-alanine (BMAA)
- Structure: 2-Amino-3-(methylamino)-propanoic acid.
- Key Properties: Neurotoxic excitatory amino acid with low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g).
- Pharmacokinetics : Plasma half-life ~1 day; brain concentrations reach 10–30 µg/g after chronic dosing .
Thiazole-Containing Derivatives
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid
- Substituent: Thiazole ring linked via methylamino group.
- Key Findings : Exhibits antimycobacterial activity (IC₅₀: 2–8 µM against M. tuberculosis H37Ra) with minimal cytotoxicity (IC₅₀ > 100 µM in HUVEC, HeLa, and HCT116 cells) .
- Synthesis : Achieved via reductive amination and acid hydrolysis (yield: 70–90%) .
Structural and Functional Comparison Table
Research Findings and Implications
- Pharmacokinetics : BMAA’s low BBB permeability contrasts with the 3-chlorophenyl analog’s enhanced penetration, suggesting halogenation improves CNS targeting .
- Biological Activity : Thiazole derivatives demonstrate that heterocyclic modifications enhance specificity toward bacterial targets over mammalian cells .
- Safety : Catechol-containing analogs pose higher irritation risks, necessitating stringent handling protocols compared to the target compound .
Biological Activity
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride, also known as (S)-hMPP (hydroxyphenyl propanoic acid), is a chiral amino acid derivative structurally related to tyrosine. This compound has garnered significant attention in the fields of medicinal chemistry, biochemistry, and pharmacology due to its potential biological activities. This article explores the biological activity of (S)-hMPP, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
(S)-hMPP is characterized by:
- An amino group
- A hydroxyphenyl group
- A propanoic acid moiety
These features contribute to its interaction with various biological targets, influencing metabolic pathways and cellular signaling.
The biological activity of (S)-hMPP involves several mechanisms:
- Enzyme Interaction : It can act as a substrate or inhibitor for various enzymes, modulating their activity.
- Receptor Modulation : The compound influences receptor activity, impacting signaling pathways related to neurotransmission and cellular responses.
- Cellular Signaling : (S)-hMPP affects cellular signaling pathways, which may lead to physiological changes and therapeutic effects.
Biological Activities
Research has demonstrated multiple biological activities associated with (S)-hMPP:
-
Antioxidant Properties
- Studies indicate that (S)-hMPP exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is particularly relevant in neuroprotection and anti-inflammatory mechanisms.
-
Anticancer Potential
- Recent findings suggest that derivatives of (S)-hMPP show promising anticancer properties. For instance, compounds derived from (S)-hMPP have been evaluated for their ability to reduce cell viability in various cancer cell lines, including A549 non-small cell lung cancer cells. These studies indicate that certain derivatives can suppress cell migration and exhibit favorable cytotoxicity towards cancerous cells while sparing non-cancerous cells .
- Neuroprotective Effects
Case Studies and Research Findings
Several studies have investigated the biological activities of (S)-hMPP and its derivatives:
Applications in Medicine
(S)-hMPP's potential therapeutic applications include:
- Pharmaceutical Development : As a precursor for synthesizing pharmaceuticals targeting oxidative stress-related diseases.
- Cancer Therapy : The anticancer properties suggest it could be developed into a treatment option for specific cancer types.
- Neurodegenerative Disease Management : Its neuroprotective effects may offer avenues for treating conditions like Parkinson's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
